molecular formula C26H29NO7 B3823630 (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

(4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Cat. No.: B3823630
M. Wt: 467.5 g/mol
InChI Key: LXLQOSVRHSCFLC-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is known for its diverse biological activities, and a pentanoate ester, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate typically involves multi-step organic reactions. The starting materials often include chromenone derivatives and amino acid esters. The key steps may involve:

    Condensation Reactions: Combining chromenone derivatives with phenoxy groups under acidic or basic conditions.

    Esterification: Reacting the intermediate with 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

    Purification: Using techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, and methods such as continuous flow synthesis or automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone core.

    Substitution: Nucleophilic substitution reactions can occur at the ester and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate can be studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its chromenone core is known for various pharmacological activities, and modifications can lead to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate involves interactions with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
  • (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Uniqueness

Compared to similar compounds, (4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate has a unique combination of functional groups that can influence its reactivity and biological activity. The specific arrangement of the chromenone core and the ester group can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO7/c1-6-16(2)22(27-25(30)34-26(3,4)5)24(29)33-18-12-13-19-20(14-18)31-15-21(23(19)28)32-17-10-8-7-9-11-17/h7-16,22H,6H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLQOSVRHSCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Oxo-3-phenoxychromen-7-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

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